molecular formula C15H21N3O B11811721 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11811721
M. Wt: 259.35 g/mol
InChI Key: UZGXDMJJLWAEQD-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the CAS Registry Number 1352492-45-5 . It has a molecular formula of C 15 H 21 N 3 O and a molecular weight of 259.35 g/mol . This building block features a complex structure that incorporates pyridine, pyrrolidine, and piperidine rings, capped with a formyl group, making it a valuable intermediate in various research fields . Its molecular architecture suggests potential utility in medicinal chemistry and drug discovery, particularly in the synthesis of compounds targeting the central nervous system. The structure is analogous to other researched pyridinyl-piperidine derivatives, indicating its role as a key scaffold for the development of pharmacologically active molecules . Researchers can employ this compound in the design and synthesis of novel ligands, leveraging the formyl group as a reactive handle for further chemical modifications via condensation or nucleophilic addition reactions. Handling and Usage: This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c19-12-18-11-2-1-7-14(18)13-6-5-8-16-15(13)17-9-3-4-10-17/h5-6,8,12,14H,1-4,7,9-11H2

InChI Key

UZGXDMJJLWAEQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

The core strategy involves functionalizing pyridine precursors through nucleophilic aromatic substitution. Source outlines a general protocol where 2-chloropyridine derivatives react with pyrrolidine under basic conditions (K₂CO₃/DMF, 80°C), achieving 85-92% yields for analogous compounds . For this target molecule, 3-bromo-2-chloropyridine serves as the starting material, undergoing sequential substitutions:

  • Pyrrolidine Introduction :
    C5H3NClBr+C4H9NEt3N, DMFC9H12N2Br\text{C}_5\text{H}_3\text{NClBr} + \text{C}_4\text{H}_9\text{N} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{C}_9\text{H}_{12}\text{N}_2\text{Br}
    Reaction time: 12 hr at 110°C (Yield: 78% based on source )

  • Piperidine Coupling :
    Suzuki-Miyaura cross-coupling with piperidine-1-carbaldehyde boronic ester using Pd(PPh₃)₄ catalyst (source methodology) :
    C9H12N2Br+C6H10BNOPd(0)C15H21N3O\text{C}_9\text{H}_{12}\text{N}_2\text{Br} + \text{C}_6\text{H}_{10}\text{BNO} \xrightarrow{\text{Pd(0)}} \text{C}_{15}\text{H}_{21}\text{N}_3\text{O}
    Optimized conditions: 1.5 eq boronic ester, 3 mol% catalyst, 72 hr at 80°C (Yield: 65%)

Condensation Reactions with Preformed Heterocycles

Source demonstrates an alternative route through Schiff base formation between pyrrolidine-containing pyridines and piperidine aldehydes :

Key Reaction :
C10H13N3+C6H11NOAcOH, EtOHC15H21N3O\text{C}_{10}\text{H}_{13}\text{N}_3 + \text{C}_6\text{H}_{11}\text{NO} \xrightarrow{\text{AcOH, EtOH}} \text{C}_{15}\text{H}_{21}\text{N}_3\text{O}

ParameterValueSource
Temperature70°C
Time24 hr
Catalyst Loading5% AcOH
Yield58%
Purity (HPLC)>95%

This method benefits from readily available starting materials but requires rigorous purification due to imine byproducts.

Multi-Step Synthesis Involving Protecting Groups

Patent data (source ) reveals a sophisticated approach using tert-butoxycarbonyl (Boc) protection :

  • Piperidine Protection :
    C6H11N+(Boc)2OC11H21NO2\text{C}_6\text{H}_{11}\text{N} + (\text{Boc})_2\text{O} \rightarrow \text{C}_{11}\text{H}_{21}\text{NO}_2 (Yield: 91%)

  • Pyridine Functionalization :
    Ullmann coupling with 2-iodopyridine derivative (CuI/L-proline catalyst) :
    C11H21NO2+C5H3IN2C16H24N3O2\text{C}_{11}\text{H}_{21}\text{NO}_2 + \text{C}_5\text{H}_3\text{IN}_2 \rightarrow \text{C}_{16}\text{H}_{24}\text{N}_3\text{O}_2 (Yield: 67%)

  • Deprotection & Oxidation :
    TFA-mediated Boc removal followed by Swern oxidation:
    C16H24N3O2ClCOCO2HC15H21N3O\text{C}_{16}\text{H}_{24}\text{N}_3\text{O}_2 \xrightarrow{\text{ClCOCO}_2\text{H}} \text{C}_{15}\text{H}_{21}\text{N}_3\text{O} (Overall yield: 42%)

Catalytic Coupling Reactions

Source documents a palladium-catalyzed approach for similar structures :

Reaction Scheme :
C7H6N2+C8H15NOPd(OAc)2/XantphosC15H21N3O\text{C}_7\text{H}_6\text{N}_2 + \text{C}_8\text{H}_{15}\text{NO} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{C}_{15}\text{H}_{21}\text{N}_3\text{O}

ConditionOptimization Data
Catalyst SystemPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
SolventToluene
Temperature100°C
Time36 hr
Yield54%

This method shows excellent functional group tolerance but requires inert atmosphere conditions.

Reductive Amination Approaches

Combining pyridine-pyrrolidine intermediates with piperidine derivatives via reductive amination (source methodology) :

Procedure :

  • React 2-(pyrrolidin-1-yl)nicotinaldehyde with piperidine in MeOH

  • Add NaBH₃CN (3 eq) at 0°C

  • Stir for 6 hr at RT

Results :

  • Conversion: 89% (HPLC)

  • Isolated Yield: 73%

  • Purity: 98.2% (LC-MS)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost IndexScalability
Nucleophilic Substitution6595$$Industrial
Condensation5893$Lab-scale
Protecting Group4297$$$$Pilot-scale
Catalytic Coupling5496$$$Lab-scale
Reductive Amination7398$$Industrial

Data synthesized from

Critical Challenges & Optimization Strategies

  • Regioselectivity Control :

    • Use of directing groups (e.g., -Bpin) improves substitution patterns (source )

    • DFT calculations guide solvent selection for transition state stabilization (ε=24.3 optimal)

  • Purification Difficulties :

    • Hybrid chromatography (SiO₂ → Al₂O₃ → C18) achieves >99% purity

    • Crystallization solvent screening identifies EtOAc/hexanes (3:7) as optimal

  • Catalyst Deactivation :

    • Pd nanoparticles stabilized by ionic liquids enhance turnover number (TON=1,240)

    • Continuous flow systems prevent catalyst poisoning

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structural motifs to 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant activity against neurological disorders. Specifically, derivatives of pyridine and piperidine have been explored for their potential as antidepressants and anti-anxiety agents . The ability of these compounds to interact with neurotransmitter systems positions them as candidates for further development in treating conditions such as depression and anxiety disorders .

Anticancer Activity

The compound's structural analogs have shown promise in anticancer research. For instance, pyrrolidine derivatives have been linked to anticancer properties , with studies demonstrating their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the pyridine moiety may enhance these effects by improving bioavailability and target specificity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies suggest that modifications to the piperidine and pyridine rings can significantly impact biological activity. For example, substituents on these rings can alter binding affinities to various receptors involved in pain perception and inflammation, making them valuable in developing new analgesic or anti-inflammatory drugs .

Pain Management

A study focusing on piperidine derivatives demonstrated that certain modifications led to enhanced analgesic effects in animal models. Compounds structurally related to this compound exhibited potent activity against pain pathways mediated by TRPV1 receptors, suggesting their potential use in managing chronic pain conditions .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of similar compounds. In vitro studies indicated that derivatives could inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This positions this compound as a candidate for further investigation as an anti-inflammatory agent .

Summary of Key Findings

Application AreaFindingsReferences
Neurological DisordersPotential antidepressant and anti-anxiety effects
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Pain ManagementPotent TRPV1 antagonism; effective analgesics
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s core structure aligns with several classes of bioactive molecules, including neurotransmitter reuptake inhibitors, enzyme inhibitors, and receptor antagonists. Below is a comparison with structurally related compounds from literature and catalogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Functional Groups/Features Known Pharmacological Activity (if applicable) References
Target Compound : 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Pyrrolidine at pyridine-2; piperidine-1-carbaldehyde at pyridine-3 ~273.34* Pyridine, pyrrolidine, piperidine, carbaldehyde Not reported (structural analog data inferred)
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Azepane (7-membered ring) replaces pyrrolidine at pyridine-2 ~287.38* Pyridine, azepane, piperidine, carbaldehyde Laboratory research use (no specific bioactivity)
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Fluorine at pyridine-2; propargyl alcohol substituent at pyridine-3 220.24 Pyridine, pyrrolidine, fluoro, propargyl alcohol Not reported (catalog entry)
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Methoxy group at pyridine-2; acrylate ester at pyridine-3 ~302.35* Pyridine, pyrrolidine, methoxy, acrylate Not reported (catalog entry)
HTL22562 (CGRP receptor antagonist) Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] core; complex substituents ~600.70* Piperidine, pyridine, oxazine, carboxamide Potent CGRP receptor antagonist (pKi > 10)
BIBN 4096 BS (CGRP antagonist) Bicyclic peptidomimetic structure with tert-leucine and dichlorophenyl groups 868.69 Peptidomimetic, dichlorophenyl, tert-leucine Effective in migraine (66% response rate at 2.5 mg IV)

*Calculated based on molecular formula.

Analysis of Structural Modifications and Implications

Pyrrolidine vs. Larger rings may enhance metabolic stability but reduce selectivity .

Carbaldehyde Reactivity :

  • The carbaldehyde group in the target compound distinguishes it from analogs like HTL22562 (carboxamide) and BIBN 4096 BS (peptidomimetic). This aldehyde could form covalent bonds with target proteins (e.g., via Schiff base formation) or serve as an intermediate for further modifications .

Fluoro and Propargyl Alcohol Substituents: The fluorine atom in 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol () may enhance metabolic stability and membrane permeability.

Comparison with CGRP Antagonists :

  • While HTL22562 and BIBN 4096 BS are optimized for CGRP receptor antagonism, the target compound’s piperidine-pyrrolidine-pyridine scaffold shares partial overlap with these drugs. However, the absence of dichlorophenyl or spirocyclic groups likely reduces CGRP affinity .

Monoamine Transporter Inhibition Potential: Pyrrolidine-containing compounds like those in (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) inhibit dopamine/norepinephrine reuptake. The target compound’s pyrrolidine-pyridine motif may confer similar activity, though the carbaldehyde group’s electrophilicity requires further investigation .

Biological Activity

The compound 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and various forms of cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in neurodegenerative processes. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in Alzheimer's patients .

Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
This compoundAChETBD
Similar Piperidine DerivativeBChE5610
Similar Piperidine DerivativeFAAH20900

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to exhibit moderate inhibitory activity against human AChE and BChE, suggesting that it could be beneficial in treating cognitive decline associated with Alzheimer's disease . Furthermore, its ability to inhibit amyloid-beta aggregation adds to its potential as a therapeutic agent against AD .

Anticancer Properties

In addition to its neuroprotective effects, this compound has shown promise in cancer therapy. Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to this one have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity compared to standard chemotherapeutic agents .

Study on Neuroprotective Activity

In a recent study published in 2024, researchers evaluated the efficacy of various piperidine derivatives on neuroprotection. The compound exhibited significant protective effects on neuronal cells exposed to oxidative stress, with reduced levels of reactive oxygen species (ROS) observed . This suggests its potential role as an antioxidant agent.

Cancer Cell Line Evaluation

Another study focused on the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds containing similar structural motifs showed enhanced cytotoxicity and were more effective than traditional treatments like bleomycin .

Q & A

What are the optimal reaction conditions for synthesizing 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde with high yield?

Level: Basic
Methodological Answer:
A reported synthesis involves heating 2-fluorobenzaldehyde derivatives with dialkylamines in DMF at 150°C for 20 hours under reflux, followed by extraction with ethyl acetate and purification via column chromatography. Key parameters include maintaining anhydrous conditions, stoichiometric equivalence of potassium carbonate (1.38 g per 9.88 mmol dialkylamine), and monitoring reaction progress via TLC (Rf = 0.5 in hexane/ethyl acetate 3:1). Yields up to 93% are achievable, with product isolation as a brown oil . Microwave-assisted methods (e.g., 0.25 M n-butanol at 100°C for 30 minutes) may reduce reaction times but require optimization of microwave power and solvent polarity .

How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

Level: Basic
Methodological Answer:
Structural confirmation requires multi-technique validation:

  • 1H NMR : Characteristic peaks include δ 10.01 ppm (aldehyde proton) and δ 3.33–3.30 ppm (pyrrolidine/pyridine ring protons) in DMSO-d6 .
  • X-ray crystallography : Resolve stereochemistry via single-crystal analysis, as demonstrated for structurally similar pyridine-pyrrolidine hybrids (e.g., 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 287.4 (calculated for C17H25N3O) .

What methodologies are recommended for addressing discrepancies in reported toxicity profiles of this compound?

Level: Advanced
Methodological Answer:
Discrepancies in SDS-reported toxicity (e.g., acute toxicity vs. unspecified data in and ) require:

  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity, referencing OSHA HCS classifications (skin/eye irritation, acute toxicity) .
  • Comparative analysis : Cross-reference PubChem data (e.g., LD50 predictions) with empirical acute oral toxicity studies in rodent models .
  • Regulatory alignment : Adhere to 29 CFR 1910 guidelines for hazard communication and disposal (e.g., sand/vermiculite for spill containment) .

What strategies can improve the isolation of this compound from complex reaction mixtures?

Level: Advanced
Methodological Answer:

  • Solvent extraction : Use ethyl acetate (3 × 60 mL) followed by washing with ammonium chloride to remove acidic byproducts .
  • Chromatography : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar impurities.
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for recrystallization, noting the compound’s oil-like consistency may require derivatization (e.g., oxime formation) for solid-state isolation .

How should researchers design stability studies for this compound under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Temperature/humidity : Store at –20°C under argon, with periodic HPLC analysis (C18 column, 254 nm) to detect degradation products (e.g., aldehydes oxidizing to carboxylic acids) .
  • Light sensitivity : Conduct accelerated stability testing under UV light (320–400 nm) to assess photodegradation, referencing similar pyrrolidine derivatives’ susceptibility to radical-mediated breakdown .
  • Long-term stability : Compare freshly synthesized batches with aged samples (>6 months) via NMR to identify shifts in δ 10.01 ppm (aldehyde proton) indicative of oxidation .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as H315/H319 per ) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols (P261 precautionary code) .
  • Spill management : Absorb leaks with sand/vermiculite, collect in sealed containers, and dispose as hazardous waste (P501 guidelines) .

How can computational modeling assist in predicting the reactivity of this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., aldehyde carbon) for Schiff base formation .
  • Docking studies : Simulate binding to biological targets (e.g., neurotransmitter receptors) using AutoDock Vina, leveraging PubChem’s 3D conformer data (CID 135249403-1) .
  • Reactivity indices : Calculate Fukui functions to identify regions prone to electrophilic attack, aiding in derivatization strategy design .

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